molecular formula C17H21N3O3 B5366089 [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol

[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol

Cat. No. B5366089
M. Wt: 315.37 g/mol
InChI Key: NJBAECUYEDTGKO-UHFFFAOYSA-N
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Description

[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol involves the modulation of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound acts as a potent antagonist of dopamine receptors, which are known to play a crucial role in the development of various mental disorders. Moreover, it also acts as a potent inhibitor of the reuptake of serotonin and norepinephrine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have potent effects on the central nervous system, leading to the modulation of various neurotransmitters. Moreover, it has also been found to have potential applications in the treatment of cancer and inflammation, indicating its potential as a multi-targeted therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol in lab experiments include its potent effects on the central nervous system and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol. These include the development of new synthesis methods to reduce the cost and increase the availability of this compound, the identification of new potential applications in the treatment of various diseases, and the development of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of pharmaceuticals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail. Further research in this field is necessary to fully explore the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol involves several steps. The first step involves the reaction of 3-methylpyridine-2-carbaldehyde with piperazine to form the intermediate compound, 4-[(3-methylpyridin-2-yl)methyl]piperazine. The second step involves the reaction of the intermediate compound with 2-furoyl chloride to form the final product, this compound.

Scientific Research Applications

The potential applications of [5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol in the field of pharmaceuticals have been extensively studied. This compound has been found to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of various mental disorders. Moreover, it has also been found to have potential applications in the treatment of cancer and inflammation.

properties

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-3-2-6-18-15(13)11-19-7-9-20(10-8-19)17(22)16-5-4-14(12-21)23-16/h2-6,21H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBAECUYEDTGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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